molecular formula C16H14O2 B1624617 2-Methyl-acrylic acid biphenyl-4-YL ester CAS No. 46904-74-9

2-Methyl-acrylic acid biphenyl-4-YL ester

Cat. No.: B1624617
CAS No.: 46904-74-9
M. Wt: 238.28 g/mol
InChI Key: HEJFLAMVALNBRR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is commonly used in the synthesis of high polymer compounds , suggesting that its targets could be the components involved in polymer formation.

Mode of Action

It is known to participate in free radical polymerization reactions to prepare thermosetting materials, coatings, and adhesives . This suggests that it may interact with its targets by forming covalent bonds, leading to the formation of polymer structures.

Action Environment

The action, efficacy, and stability of 2-Methyl-acrylic acid biphenyl-4-YL ester can be influenced by various environmental factors. For instance, the compound is a colorless to light yellow liquid with a relatively low solubility, but it is soluble in organic solvents such as ether and alcohol . Therefore, the presence of these solvents can impact its action and efficacy. Additionally, safety precautions suggest that it should be stored in a closed container and kept away from sources of ignition and oxidizers , indicating that its stability could be affected by exposure to heat or oxidative conditions.

Biochemical Analysis

Biochemical Properties

2-Methyl-acrylic acid biphenyl-4-YL ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in free radical polymerization reactions, which are essential for synthesizing polymers with specific functionalities . The interactions between this compound and biomolecules are primarily based on its ester functional group, which can form covalent bonds with amino acids in proteins, leading to modifications in protein structure and function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, leading to changes in gene expression profiles . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming covalent bonds with their active sites . This interaction can lead to changes in enzyme activity, which in turn affects various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. Additionally, this compound can influence the overall metabolic balance within the cell by modulating the activity of specific metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, leading to changes in cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its activity and function, affecting various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-acrylic acid biphenyl-4-YL ester typically involves an esterification reaction. One common method is the reaction of methacrylic anhydride with 4-phenylphenol in the presence of a base catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product . The reaction can be represented as follows:

Methacrylic anhydride+4-PhenylphenolBase catalyst2-Methyl-acrylic acid biphenyl-4-YL ester\text{Methacrylic anhydride} + \text{4-Phenylphenol} \xrightarrow{\text{Base catalyst}} \text{this compound} Methacrylic anhydride+4-PhenylphenolBase catalyst​2-Methyl-acrylic acid biphenyl-4-YL ester

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield . The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant flow rates, which are crucial for optimizing the esterification process .

Biological Activity

2-Methyl-acrylic acid biphenyl-4-YL ester, also known as biphenyl-4-yl methacrylate, is a chemical compound with the molecular formula C16H14O2\text{C}_{16}\text{H}_{14}\text{O}_{2} and a molecular weight of 238.28 g/mol. Its unique structure allows it to be utilized in various scientific applications, particularly in the fields of chemistry and biology.

The biological activity of this compound is primarily attributed to its ability to participate in free radical polymerization reactions . This property makes it valuable in synthesizing biocompatible polymers that can be used in drug delivery systems and medical devices. The compound's interactions with enzymes and proteins can modulate cellular functions, affecting signaling pathways and gene expression.

Cellular Effects

Research indicates that the compound influences various cell types, impacting:

  • Cell Signaling : Modulation of specific signaling pathways can lead to altered gene expression profiles.
  • Cellular Metabolism : It can affect metabolic flux by altering enzyme activity, leading to changes in metabolite levels.

Dosage Effects

Studies have shown that the biological effects of this compound vary with dosage in animal models:

  • Low Doses : Beneficial effects on cellular function and metabolism.
  • High Doses : Potential cytotoxic effects that warrant further investigation.

Transport and Distribution

The transport mechanisms within cells involve specific transporters and binding proteins, which mediate the distribution of the compound across cellular compartments. This localization is crucial for its efficacy in therapeutic applications.

Synthesis and Characterization

The synthesis typically involves an esterification reaction between methacrylic anhydride and 4-phenylphenol, often utilizing base catalysts for efficiency. The following table summarizes key synthetic routes:

Method Reagents Conditions Yield
EsterificationMethacrylic anhydride + 4-PhenylphenolBase catalyst at 80°C for 40 hoursUp to 100%

The compound exhibits significant biochemical properties:

  • Polymerization : Forms high molecular weight polymers through free radical mechanisms.
  • Substitution Reactions : The ester group can engage in nucleophilic substitutions.
  • Hydrolysis : The ester bond can be hydrolyzed under acidic or basic conditions.

Comparative Analysis

When compared to similar compounds, this compound stands out due to its structural features that confer high thermal stability and mechanical strength to the resulting polymers.

Applications in Medicine and Industry

The compound has been explored for various applications:

  • Drug Delivery Systems : Its biocompatibility allows for use in controlled drug release formulations.
  • Medical Adhesives : Potential for use in coatings for biomedical devices due to its adhesive properties.
  • Photolithography : Utilized in producing light-sensitive materials essential for microfabrication processes.

Properties

IUPAC Name

(4-phenylphenyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-12(2)16(17)18-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJFLAMVALNBRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461298
Record name 2-METHYL-ACRYLIC ACID BIPHENYL-4-YL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46904-74-9
Record name 2-METHYL-ACRYLIC ACID BIPHENYL-4-YL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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